molecular formula C11H12O3 B14844317 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde

2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde

Cat. No.: B14844317
M. Wt: 192.21 g/mol
InChI Key: NIWXAZJCJVOALD-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a cyclopropylmethoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.

    Cyclopropylmethoxy Substitution: The hydroxyl group of 2-hydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 2-(Cyclopropylmethoxy)benzaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde can undergo several types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.

Major Products

    Oxidation: 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid.

    Reduction: 2-(Cyclopropylmethoxy)-6-hydroxybenzyl alcohol.

    Substitution: 2-(Cyclopropylmethoxy)-6-chlorobenzaldehyde.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.

    Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)benzaldehyde: Lacks the hydroxyl group at the 6-position.

    6-Hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group.

    2-Hydroxybenzaldehyde: Lacks both the cyclopropylmethoxy group and the hydroxyl group at the 6-position.

Uniqueness

2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-6-hydroxybenzaldehyde

InChI

InChI=1S/C11H12O3/c12-6-9-10(13)2-1-3-11(9)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2

InChI Key

NIWXAZJCJVOALD-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC(=C2C=O)O

Origin of Product

United States

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